2-(pyridin-3-yloxy)pyrazine

Description

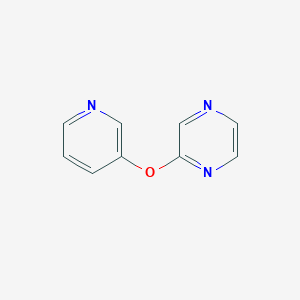

2-(Pyridin-3-yloxy)pyrazine (C₉H₆N₃O, MW: 180.17) is a heterocyclic compound featuring a pyrazine core substituted at the 2-position with a pyridin-3-yloxy group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Pyrazines are six-membered aromatic rings with two nitrogen atoms at the 1,4-positions , and substitution patterns significantly influence their reactivity and biological activity. The pyridin-3-yloxy group introduces hydrogen-bonding capabilities and modulates lipophilicity, which is critical for interactions with biological targets .

Properties

IUPAC Name |

2-pyridin-3-yloxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRLXNOEUKRVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with pyridin-3-ol. One common method includes the nucleophilic substitution reaction where the hydroxyl group of pyridin-3-ol reacts with a halogenated pyrazine under basic conditions. For example, the reaction can be carried out using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yloxy)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of pyrazine derivatives with altered electronic properties.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(Pyridin-3-yloxy)pyrazine is characterized by the presence of both a pyrazine ring and a pyridine moiety. Its chemical structure allows for diverse interactions with biological targets, making it a valuable compound in drug design and development. The molecular formula is , with a molecular weight of approximately 176.18 g/mol.

Medicinal Chemistry

Antimicrobial and Anticancer Research

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications. Its mechanism of action involves binding to specific enzymes or receptors, thereby modulating biochemical pathways critical for disease progression. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit potent activity against pathogens like Mycobacterium tuberculosis .

Peptidomimetics Development

The compound serves as a scaffold for designing peptidomimetics, which are compounds that mimic the structure and function of peptides while offering enhanced stability and bioavailability. The incorporation of pyridine and pyrazine rings into peptidomimetics has been shown to improve their binding affinity to biological targets, making them promising candidates for therapeutic agents .

Materials Science

Photodynamic Therapy (PDT)

Compounds like this compound have been explored as sensitizers in photodynamic therapy for cancer treatment. Their ability to generate reactive oxygen species upon light activation can lead to localized tumor destruction while minimizing damage to surrounding healthy tissues . The incorporation of pyridin-3-yloxy groups enhances the photophysical properties of these sensitizers.

Advanced Material Synthesis

In materials science, this compound is utilized as a building block for synthesizing advanced materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities, such as improved electrical conductivity or enhanced mechanical strength .

Biological Research

Enzyme Interaction Studies

Studies involving this compound have focused on its interactions with various enzymes, providing insights into its potential therapeutic effects. By understanding these interactions, researchers can develop more effective drugs targeting specific pathways involved in diseases .

Structure-Activity Relationship (SAR) Investigations

Ongoing research aims to elucidate the structure-activity relationships of derivatives of this compound. These investigations are crucial for optimizing the efficacy and safety profiles of new therapeutic agents derived from this compound .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yloxy)pyrazine in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Similarities

- Imidazo[1,2-a]pyrazines: These fused-ring analogs (e.g., compounds 3a and 4a in ) exhibit anticancer activity by binding to kinase hinge regions via substituents like pyridin-4-yl or thiophen-3-yl.

- Piperazine hybrids (e.g., 2-((pyridin-3-yloxy)methyl)piperazine) : The piperazine ring enhances CNS penetration, enabling α7 nicotinic acetylcholine receptor (nAChR) modulation. In contrast, this compound’s pyrazine core may favor different pharmacokinetic profiles .

Biological Activity

2-(Pyridin-3-yloxy)pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is characterized by a pyrazine ring connected to a pyridin-3-yloxy group. This structural configuration contributes to its unique chemical properties and biological activities. The compound has been investigated primarily for its antimicrobial and anticancer potential, as well as its role in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer activity of this compound has been explored through various studies. Notably, it has demonstrated efficacy against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis (programmed cell death) and inhibits cell proliferation by modulating key signaling pathways involved in tumor growth .

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of this compound on cancer cells. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against HepG2 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been investigated to optimize its biological activity. Modifications to the pyridine or pyrazine rings can significantly influence its potency and selectivity towards specific molecular targets, such as kinases involved in cancer progression .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Anticancer | HepG2 | 10 µM | |

| Anticancer | MCF-7 | 12 µM |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of multidrug-resistant E. coli. The compound was tested in a series of dilution assays, demonstrating a minimum inhibitory concentration (MIC) of 15 µM.

- Case Study on Cancer Cell Lines : In another investigation focusing on liver cancer cells (HepG2), treatment with this compound resulted in significant apoptosis as evidenced by increased levels of pro-apoptotic markers (Bax and caspase-3) and decreased levels of anti-apoptotic markers (Bcl-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.